![molecular formula C6H10N2O3S B13839712 N-[(4R)-4-Thiazolidinylcarbonyl]glycine](/img/structure/B13839712.png)
N-[(4R)-4-Thiazolidinylcarbonyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4R)-4-Thiazolidinylcarbonyl]glycine is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazolidine ring attached to a glycine molecule, which imparts distinct chemical and biological characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4R)-4-Thiazolidinylcarbonyl]glycine typically involves the reaction of thiazolidine derivatives with glycine under specific conditions. One common method involves the use of thiazolidine-4-carboxylic acid, which is reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4R)-4-Thiazolidinylcarbonyl]glycine undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
N-[(4R)-4-Thiazolidinylcarbonyl]glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of N-[(4R)-4-Thiazolidinylcarbonyl]glycine involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is mediated by the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The glycine moiety can also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-4-carboxylic acid: A precursor in the synthesis of N-[(4R)-4-Thiazolidinylcarbonyl]glycine.
N-[(4R)-4-Thiazolidinylcarbonyl]alanine: A similar compound where glycine is replaced by alanine.
N-[(4R)-4-Thiazolidinylcarbonyl]serine: A derivative where glycine is replaced by serine.
Uniqueness
This compound is unique due to its specific combination of a thiazolidine ring and glycine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C6H10N2O3S |
|---|---|
Poids moléculaire |
190.22 g/mol |
Nom IUPAC |
2-[[(4R)-1,3-thiazolidine-4-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C6H10N2O3S/c9-5(10)1-7-6(11)4-2-12-3-8-4/h4,8H,1-3H2,(H,7,11)(H,9,10)/t4-/m0/s1 |
Clé InChI |
NXTYBQWVXDPCKQ-BYPYZUCNSA-N |
SMILES isomérique |
C1[C@H](NCS1)C(=O)NCC(=O)O |
SMILES canonique |
C1C(NCS1)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


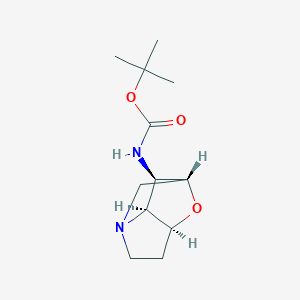
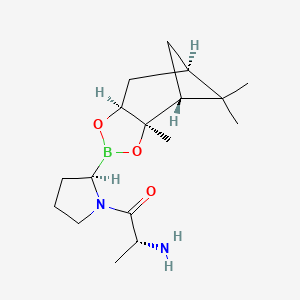

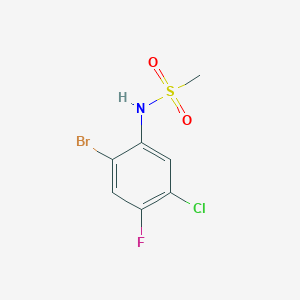
![N-[(5R)-5-[(2S,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;N-[(2R,5R)-2,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl]acetamide](/img/structure/B13839668.png)
![2,2'-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide](/img/structure/B13839671.png)

![8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene](/img/structure/B13839681.png)
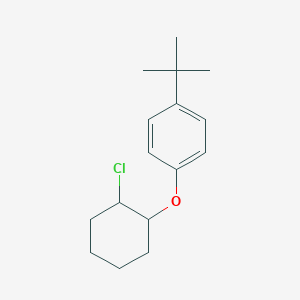
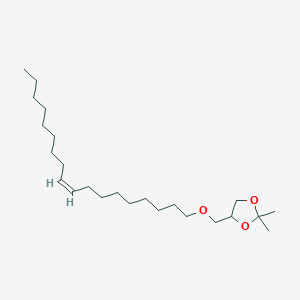
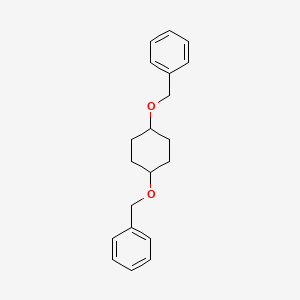
![2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol](/img/structure/B13839698.png)
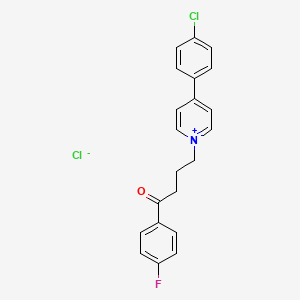
![8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13839705.png)
